molecular formula C17H24ClN3O5S B2881708 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 872862-53-8

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2881708
CAS No.: 872862-53-8
M. Wt: 417.91
InChI Key: OVSDZEABJHXFDV-UHFFFAOYSA-N
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Description

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a 4-chlorophenyl group, a sulfonyl group, and an oxazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the oxazinan ring, followed by the introduction of the 4-chlorophenyl group and the sulfonyl group. The final step involves the formation of the oxalamide moiety.

    Oxazinan Ring Formation: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide under basic conditions.

    Introduction of 4-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where the oxazinan ring reacts with a 4-chlorophenyl sulfonyl chloride in the presence of a base.

    Formation of Oxalamide Moiety: The final step involves the reaction of the intermediate with isobutyloxalyl chloride to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an oxazinan ring and a benzenesulfonyl moiety, which are known to contribute to various pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H22ClN3O2S\text{C}_{15}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

This structure includes:

  • A 4-chlorobenzenesulfonyl group, which is often associated with inhibitory activity against various biological targets.
  • An oxazinan ring that may enhance the compound's stability and bioavailability.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an inhibitor of specific protein kinases and its implications in therapeutic applications. The following sections detail its effects on various biological systems.

1. Protein Kinase Inhibition

Research indicates that compounds with similar structures can inhibit mitogen-activated protein kinases (MAPKs), particularly MKK4, which plays a crucial role in cell signaling pathways involved in stress responses and apoptosis. Inhibition of MKK4 has been linked to enhanced liver regeneration and potential therapeutic effects in liver diseases .

2. Anticancer Potential

The benzenesulfonamide derivatives have been studied for their anticancer properties, particularly their ability to act as progesterone receptor (PR) antagonists. These compounds can disrupt hormonal signaling pathways involved in tumor growth, making them candidates for treating hormone-sensitive cancers such as breast cancer .

3. Toxicological Profile

The safety profile of this compound must be considered. Similar sulfonamide compounds have shown varying degrees of toxicity, including skin irritation and respiratory issues upon exposure .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study Focus Findings
Protein Kinase InhibitionEffective in inhibiting MKK4, promoting liver regeneration .
Anticancer ActivityExhibits PR antagonistic activity, potentially useful in treating breast cancer .
Toxicity AssessmentCauses severe skin burns; respiratory irritant; further studies needed for comprehensive toxicology .

Case Studies

  • Liver Regeneration Study : A study explored the use of MKK4 inhibitors in models of hepatic injury. The administration of related compounds resulted in significant improvements in liver function markers, suggesting that this compound could have similar effects.
  • Cancer Treatment Trials : Clinical trials involving PR antagonists have shown promise in reducing tumor size in patients with hormone-dependent tumors. The structural similarities to known effective compounds suggest potential efficacy for this new derivative.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O5S/c1-12(2)10-19-16(22)17(23)20-11-15-21(8-3-9-26-15)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSDZEABJHXFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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